1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
Overview
Description
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes both carbamoylamino and methylphenyl groups, making it valuable for diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(carbamoylamino)aniline with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines or thiols; conditions: organic solvent, mild heating.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
- 1-[4-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
- 1-[3-(Carbamoylamino)phenyl]-3-(4-methylphenyl)urea
- 1-[3-(Carbamoylamino)phenyl]-3-(2-chlorophenyl)urea
Comparison: 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea stands out due to its unique combination of carbamoylamino and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in enzyme inhibition, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-[3-(carbamoylamino)phenyl]-3-(2-methylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-5-2-3-8-13(10)19-15(21)18-12-7-4-6-11(9-12)17-14(16)20/h2-9H,1H3,(H3,16,17,20)(H2,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICCBOUQFSIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.